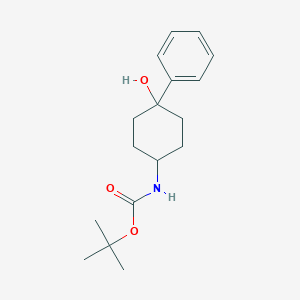
tert-butyl N-(4-hydroxy-4-phenylcyclohexyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(4-hydroxy-4-phenylcyclohexyl)carbamate is a chemical compound with the molecular formula C17H27NO3. It is a derivative of carbamate, which is commonly used in organic synthesis and as a protecting group for amines. This compound features a tert-butyl group, a phenyl group, and a hydroxycyclohexyl moiety, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-hydroxy-4-phenylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxy-4-phenylcyclohexanone. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack of the carbamate on the carbonyl group of the ketone. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Tert-butyl N-(4-hydroxy-4-phenylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at 0°C to room temperature.
Substitution: Sodium hydride (NaH) in THF at room temperature.
Major Products
Oxidation: 4-oxo-4-phenylcyclohexyl carbamate.
Reduction: 4-hydroxy-4-phenylcyclohexyl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
Tert-butyl N-(4-hydroxy-4-phenylcyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a prodrug that can be activated in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of tert-butyl N-(4-hydroxy-4-phenylcyclohexyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine group. This property is particularly useful in peptide synthesis, where selective deprotection of amine groups is required. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Similar structure but lacks the phenyl group.
tert-Butyl N-(4-hydroxyphenyl)carbamate: Similar structure but lacks the cyclohexyl group.
tert-Butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate: Similar structure but has a methyl group instead of a phenyl group.
Uniqueness
Tert-butyl N-(4-hydroxy-4-phenylcyclohexyl)carbamate is unique due to the presence of both a phenyl group and a hydroxycyclohexyl moiety. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
属性
IUPAC Name |
tert-butyl N-(4-hydroxy-4-phenylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-16(2,3)21-15(19)18-14-9-11-17(20,12-10-14)13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDAFRNXUHMWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

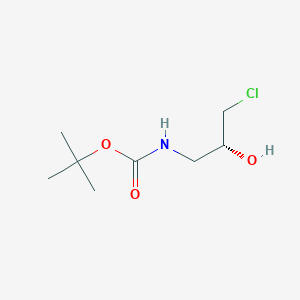
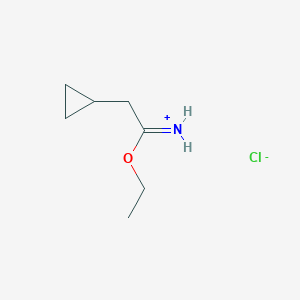
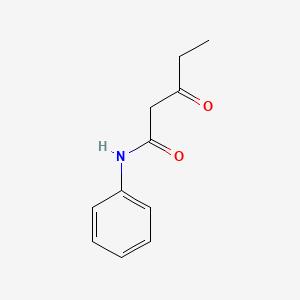
![b-[(Boc-amino)methyl]-2-bromobenzenepropanol](/img/structure/B8093190.png)
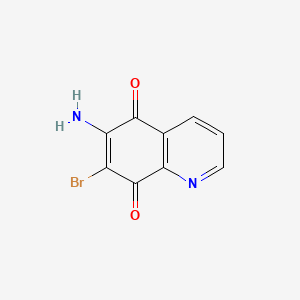
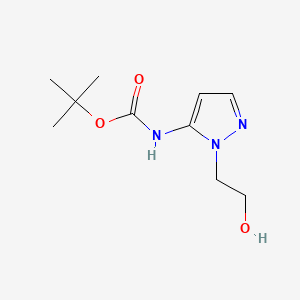
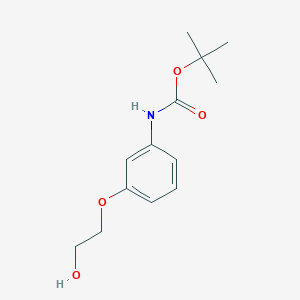
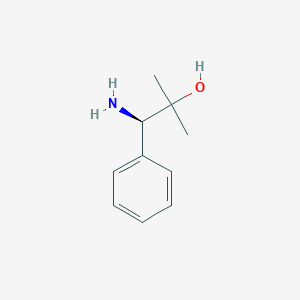
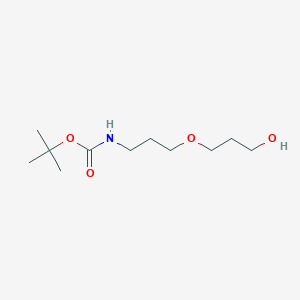
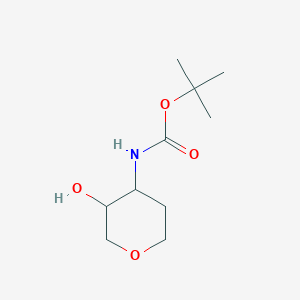
![methyl (2S)-2-amino-3-[4-(2-hydroxyethoxy)phenyl]propanoate](/img/structure/B8093258.png)
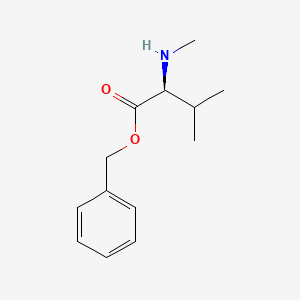
![N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide](/img/structure/B8093264.png)
